Cuban-1-amine
Overview
Description
Cuban-1-amine, also known as 1-aminocubane, is a cyclic amine derived from cubane, a hydrocarbon with a unique cubic structure. This compound is notable for its rigid, three-dimensional framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuban-1-amine can be synthesized through several methods. One common approach involves the nitration of cubane to form cubane-1-nitro, followed by reduction to yield this compound. The nitration step typically employs nitric acid and sulfuric acid under controlled conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing reducing agents such as lithium aluminum hydride .
Industrial Production Methods: While the industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The key challenges in industrial production include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Cuban-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cubane-1-imine or cubane-1-nitrile, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form cubane-1-amine derivatives with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: Cubane-1-imine, cubane-1-nitrile.
Reduction: Various cubane-1-amine derivatives.
Substitution: Substituted cubane derivatives with different functional groups
Scientific Research Applications
Cuban-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cuban-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, this compound derivatives can act as bioisosteres, mimicking the structure and function of benzene rings in pharmaceutical compounds. This can lead to enhanced activity, solubility, and stability of the parent compounds. The rigid cubic structure of cubane imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of this compound derivatives for their molecular targets .
Comparison with Similar Compounds
Cuban-1-amine is unique due to its cubic structure, which distinguishes it from other cyclic amines. Similar compounds include:
Cyclohexylamine: A six-membered ring amine with a flexible structure.
Cyclopropylamine: A three-membered ring amine with significant ring strain.
Benzylamine: An aromatic amine with a planar structure.
Compared to these compounds, this compound offers a more rigid and three-dimensional framework, which can lead to different reactivity and interaction profiles in chemical and biological systems .
Properties
IUPAC Name |
cuban-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYBDQWZXOAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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